![molecular formula C26H20N6O3 B2590880 N-(4-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1358557-90-0](/img/structure/B2590880.png)
N-(4-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C26H20N6O3 and its molecular weight is 464.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize current research findings regarding the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure comprising a triazole ring fused with a quinoxaline moiety. Its molecular formula is C_{20}H_{19N_{5}O with a molecular weight of approximately 357.4 g/mol. The presence of functional groups such as the cyanophenyl and dimethylphenoxy enhances its biological activity.
Research indicates that compounds containing triazole and quinoxaline structures often exhibit significant antitumor and antimicrobial properties. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth and microbial resistance.
- Induction of Apoptosis : Studies suggest that similar compounds can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : The presence of phenolic groups may contribute to its ability to scavenge free radicals.
Anticancer Properties
A study conducted on various derivatives of triazole compounds demonstrated their efficacy against several cancer cell lines. For instance:
- IC50 Values : Compounds similar to this compound showed IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines respectively .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research on related compounds has shown:
- Bactericidal Effects : Certain derivatives demonstrated effective inhibition against pathogenic bacteria comparable to standard antibiotics like streptomycin .
- Fungal Inhibition : Antifungal assays indicated that related compounds exhibited better antifungal activity than known agents such as bifonazole .
Case Studies
- Cytotoxicity Screening :
- Enzyme Inhibition Studies :
Data Summary Table
Biological Activity | Test Methodology | Results |
---|---|---|
Antitumor Activity | IC50 Assay | 6.2 μM (HCT-116), 43.4 μM (T47D) |
Antimicrobial Activity | Bactericidal Assay | Comparable to streptomycin |
Enzyme Inhibition | AChE Inhibition | Significant inhibition at specified concentrations |
科学研究应用
Medicinal Chemistry Applications
Anticancer Activity
The compound is part of a broader class of triazoloquinoxaline derivatives known for their anticancer properties. Research indicates that these compounds can intercalate DNA, disrupting the replication process of cancer cells and leading to cell death. A study highlighted that derivatives with the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibited significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies .
Mechanism of Action
The proposed mechanism involves the formation of stable complexes with DNA, which prevents transcription and replication. This interaction is facilitated by the presence of functional groups that enhance binding affinity. The incorporation of the cyanophenyl moiety is believed to improve the lipophilicity of the compound, enhancing its ability to penetrate cellular membranes and exert therapeutic effects .
Drug Discovery and Development
Lead Compound for Novel Therapeutics
N-(4-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide serves as a lead compound for developing new anticancer agents. Its structural framework allows for extensive modification to optimize pharmacological properties. Researchers have reported successful derivatization strategies that maintain biological activity while improving solubility and bioavailability .
Synthesis and Derivatization
Recent advancements in synthetic methodologies have made it easier to produce this compound and its analogs. Techniques such as cyclization reactions involving substituted phenyl azides have been refined to yield high-purity products efficiently. The ability to introduce various substituents at different positions on the quinoxaline scaffold opens avenues for creating a library of compounds for screening against cancer cell lines .
Case Studies
Study | Findings | Implications |
---|---|---|
Study on DNA Intercalation (2023) | Demonstrated strong binding affinity to DNA in vitro. | Supports further investigation into its use as an anticancer agent. |
Synthesis Optimization (2022) | Developed a one-pot synthesis method for triazoloquinoxaline derivatives. | Streamlines production for drug discovery applications. |
Biological Activity Screening (2021) | Identified significant cytotoxicity against breast cancer cell lines. | Potential for clinical development in oncology therapeutics. |
属性
IUPAC Name |
N-(4-cyanophenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N6O3/c1-16-6-5-9-22(17(16)2)35-25-24-30-31(15-23(33)28-19-12-10-18(14-27)11-13-19)26(34)32(24)21-8-4-3-7-20(21)29-25/h3-13H,15H2,1-2H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUYVVBRFIZUFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。